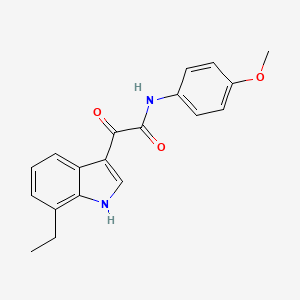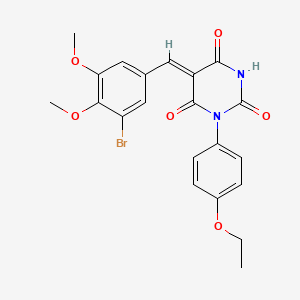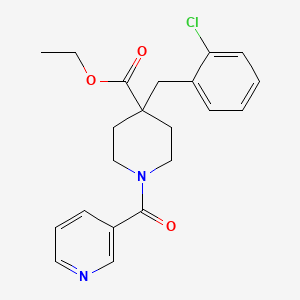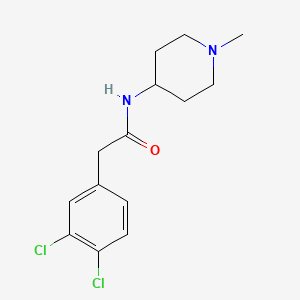
dibutyl (2-amino-2-oxoethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl (2-amino-2-oxoethyl)phosphonate (DBAOEP) is a phosphonate compound that has gained attention in scientific research due to its potential applications as a chelating agent, a ligand, and a catalyst. DBAOEP is a white crystalline solid that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be removed from the system. dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have a high affinity for metal ions such as copper, nickel, and zinc, and it has been suggested that the compound may act as a bidentate ligand, forming a complex with the metal ion through its amino and carbonyl groups.
Biochemical and Physiological Effects
dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have low toxicity and is relatively stable under physiological conditions. In vitro studies have shown that dibutyl (2-amino-2-oxoethyl)phosphonate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. dibutyl (2-amino-2-oxoethyl)phosphonate has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
实验室实验的优点和局限性
Dibutyl (2-amino-2-oxoethyl)phosphonate has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under physiological conditions, and its ability to form complexes with a variety of metal ions. However, dibutyl (2-amino-2-oxoethyl)phosphonate also has some limitations, including its relatively high cost, its potential toxicity at high concentrations, and its limited availability.
未来方向
There are several potential future directions for research on dibutyl (2-amino-2-oxoethyl)phosphonate, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in the field of catalysis. Additionally, further studies are needed to fully understand the mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate and to determine its potential toxicity at higher concentrations.
合成方法
Dibutyl (2-amino-2-oxoethyl)phosphonate can be synthesized using different methods, including the reaction of dibutylphosphite with glycine, the reaction of dibutylphosphite with oxalyl chloride and glycine, and the reaction of dibutylphosphite with chloroacetic acid and glycine. The most common method involves the reaction of dibutylphosphite with glycine in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation.
科学研究应用
Dibutyl (2-amino-2-oxoethyl)phosphonate has been used in various scientific research applications, including as a chelating agent for the removal of heavy metals from wastewater, as a ligand for the synthesis of metal complexes, and as a catalyst for various organic reactions. dibutyl (2-amino-2-oxoethyl)phosphonate has also been studied for its potential applications in medicine, including as an anticancer agent and as a drug delivery system.
属性
IUPAC Name |
2-dibutoxyphosphorylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFWHPOKPZGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC(=O)N)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibutoxyphosphorylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)

![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)



![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)